

# Assessing Handgrip Strength in Anamorelin Clinical Trials: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anamorelin*

Cat. No.: *B1277382*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Anamorelin** is a novel, orally active, selective ghrelin receptor agonist.<sup>[1]</sup> By mimicking the effects of ghrelin, often referred to as the "hunger hormone," **Anamorelin** stimulates multiple pathways that regulate appetite, body weight, lean body mass, and metabolism.<sup>[2]</sup> Its primary mechanism of action involves binding to the growth hormone secretagogue receptor (GHS-R1a), which leads to the stimulation of appetite and an increase in food intake.<sup>[1][3]</sup>

Furthermore, **Anamorelin** stimulates the secretion of growth hormone (GH), which in turn increases levels of insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes, including muscle growth.<sup>[1]</sup> This mechanism of action makes **Anamorelin** a promising therapeutic agent for the treatment of cancer cachexia, a multifactorial syndrome characterized by a significant loss of skeletal muscle mass and fat.

Handgrip strength is a simple, non-invasive, and effective measure of muscle function and overall physical health. In the context of clinical trials for cachexia, it serves as a critical functional endpoint to assess the potential benefits of therapeutic interventions like **Anamorelin** on muscle strength. The following application notes provide a summary of handgrip strength findings from pivotal **Anamorelin** clinical trials and a detailed protocol for its assessment.

## Anamorelin Signaling Pathway

**Anamorelin** acts as a ghrelin mimetic, binding to and activating the ghrelin receptor (GHS-R1a). This activation initiates a cascade of downstream signaling events that ultimately promote anabolism and appetite. A key pathway involves the stimulation of the pituitary gland to release Growth Hormone (GH). GH then acts on the liver and other tissues to produce Insulin-like Growth Factor 1 (IGF-1). Both GH and IGF-1 play crucial roles in muscle protein synthesis and inhibition of muscle degradation. The binding of **Anamorelin** to its receptor also activates intracellular signaling cascades such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth and survival.



[Click to download full resolution via product page](#)

Anamorelin's mechanism of action.

## Handgrip Strength in Anamorelin Phase III Clinical Trials (ROMANA 1 & 2)

The efficacy of **Anamorelin** in patients with non-small cell lung cancer (NSCLC) and cachexia was evaluated in two large, randomized, double-blind, placebo-controlled phase III trials: ROMANA 1 and ROMANA 2. The co-primary efficacy endpoints in both studies were the change in lean body mass and handgrip strength over 12 weeks.

While **Anamorelin** demonstrated a significant increase in lean body mass and body weight compared to placebo, no significant improvement in handgrip strength was observed in either trial. In both the **Anamorelin** and placebo groups, handgrip strength tended to decrease over

the 12-week study period, which may be attributed to the progression of the underlying disease.

Table 1: Change in Handgrip Strength (kg) in ROMANA 1 & 2 Clinical Trials

| Trial    | Treatment Group   | N   | Median Change from Baseline (95% CI) | p-value |
|----------|-------------------|-----|--------------------------------------|---------|
| ROMANA 1 | Anamorelin 100 mg | 323 | -1.10 (-1.69 to -0.40)               | 0.15    |
| Placebo  |                   | 161 | -1.58 (-2.99 to -1.14)               |         |
| ROMANA 2 | Anamorelin 100 mg | 330 | -1.49 (-2.06 to -0.58)               | 0.65    |
| Placebo  |                   | 165 | -0.95 (-1.56 to 0.04)                |         |

Data sourced from Temel JS, et al. *The Lancet Oncology*, 2016.

## Experimental Protocol: Assessment of Handgrip Strength

The following protocol outlines a standardized procedure for measuring handgrip strength in a clinical trial setting, based on established best practices and likely methodologies employed in the ROMANA trials. The Jamar Hydraulic Hand Dynamometer is considered the gold standard for this assessment.

**Objective:** To obtain a reliable and reproducible measurement of maximal isometric handgrip strength.

**Equipment:**

- Jamar Hydraulic Hand Dynamometer (or equivalent calibrated device)

- Adjustable-height chair with armrests
- Data collection forms

**Procedure:**

- Participant Preparation:
  - Explain the procedure to the participant in a clear and concise manner.
  - Ensure the participant is comfortably seated in the chair.
  - Record the participant's dominant hand. The measurement is typically taken on the non-dominant hand as specified in the ROMANA trial protocols.
- Standardized Positioning:
  - The participant should be seated upright with their feet flat on the floor.
  - The shoulder should be adducted and in a neutral position.
  - The elbow should be flexed at a 90-degree angle, with the forearm in a neutral position.
  - The wrist should be in a neutral position or slightly extended (0-30 degrees).
  - The arm should not be supported by the armrest during the measurement.
- Dynamometer Adjustment:
  - Adjust the handle of the dynamometer to fit the participant's hand size. The second knuckle should be at a 90-degree angle.
- Measurement Instructions:
  - Provide clear and standardized instructions to the participant: "I want you to squeeze this handle as hard as you can for a few seconds."
  - Demonstrate the procedure if necessary.

- Execution:
  - The participant should be encouraged to exert maximal effort for 2-4 seconds.
  - Provide verbal encouragement during the squeeze, such as "Squeeze harder... harder... stop."
- Data Recording:
  - Record the measurement to the nearest kilogram or pound as displayed on the dynamometer.
  - Reset the peak-hold needle after each measurement.
- Repetitions and Rest:
  - Perform three consecutive measurements on the designated hand.
  - Allow a rest period of at least 30-60 seconds between each measurement to prevent fatigue.
  - The average or the highest value of the three readings can be used for analysis, as specified by the trial protocol.

## Experimental Workflow

The workflow for assessing handgrip strength in a clinical trial involves several key stages, from patient screening to data analysis, to ensure consistency and accuracy of the results.



[Click to download full resolution via product page](#)

Workflow for handgrip strength assessment.

## Conclusion

The assessment of handgrip strength is a vital component in the evaluation of therapies for muscle wasting conditions like cancer cachexia. While **Anamorelin** has shown significant benefits in increasing lean body mass, the ROMANA 1 and 2 trials did not demonstrate a corresponding improvement in handgrip strength. This highlights the complexity of translating gains in muscle mass to functional improvements in this patient population. The standardized protocol provided here ensures that handgrip strength is measured with high reliability and validity, which is essential for the accurate interpretation of clinical trial outcomes.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 2. The ASCO Post [ascopost.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. To cite this document: BenchChem. [Assessing Handgrip Strength in Anamorelin Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277382#assessing-handgrip-strength-in-anamorelin-clinical-trials>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)